Tributyl(trifluoromethyl)stannane

Overview

Description

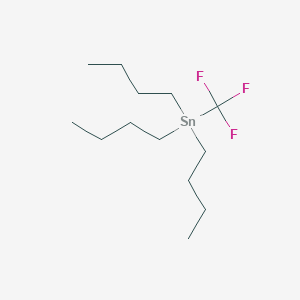

Tributyl(trifluoromethyl)stannane is a chemical compound that is often used in the development of new pharmaceuticals and agrochemicals . It is a type of tributyl tin compound .

Synthesis Analysis

A method for obtaining tributyl(difluoromethyl)stannane n-Вu3SnCF2H by reduction of n-Вu3SnCF3 with lithium borohydride in diglyme has been developed . The synthesis of n-Bu3SnCF2H was accomplished by the reaction of tributyltin hydride with trifluoromethyltrimethylsilane Me3SiCF3 .

Molecular Structure Analysis

The InChI code for tributyl [5- (trifluoromethyl)furan-2-yl]stannane is 1S/C5H2F3O.3C4H9.Sn/c6-5 (7,8)4-2-1-3-9-4;31-3-4-2;/h1-2H;31,3-4H2,2H3 .

Chemical Reactions Analysis

This compound n-Вu3SnCF3 reacted with lithium borohydride LiBH4 in diglyme to form tributyl(difluoromethyl)stannane n-Вu3SnCF2H . This reaction was monitored by 19F{1H} NMR spectroscopy and 119Sn NMR spectroscopy .

Physical And Chemical Properties Analysis

This compound is a solid . It is characterized by a pronounced affinity for sulfur . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane is used in the preparation of trifluoromethylated heterocyclic compounds like pyrazole, triazole, and isoxazole, which are significant building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Selenostannylation Reactions : This compound is involved in selenostannylation reactions of arynes, resulting in the preparation of tributyl[(phenylselanyl)aryl]stannanes under mild conditions (Toledo et al., 2010).

Hydroxymethyl Anion Equivalent : Tributyl[(methoxymethoxy)methyl]stannane, a derivative, is used as a hydroxymethyl anion equivalent in organic synthesis, particularly in reactions involving metalation, oxygen protection, and boron trifluoride etherate (Danheiser et al., 2003).

Palladium-Catalyzed Carbonylative Coupling : Tributyl(1-fluorovinyl)stannane is utilized in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and triflates, yielding aryl 1-fluorovinyl ketones (Hanamoto, Handa, & Mido, 2002).

Diastereoselective Hydrostannylation : Dibutyl(trifluoromethanesulfoxy)stannane, another derivative, is important for diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols, leading to stannylated alcohols with high diastereoselectivity (Miura, Wang, & Hosomi, 2005).

Synthesis of β-Carboline Alkaloids : Tributyl(1-ethoxyvinyl)stannane serves as a C2-building block in the synthesis of β-carboline alkaloids, which are significant in medicinal chemistry (Bracher & Hildebrand, 1993).

Asymmetric Allylation Reactions : Tributyl[(2-methylidene-4,4-diethoxy)butyl]stannane is used in asymmetric allylation, crucial for the synthesis of optically active compounds (Masyuk & Mineeva, 2016).

Polymer Functionalization : Tributyl[(1-oxoalkyl)oxy]stannanes are used in synthesizing polystyrenes with specific anion-recognition characteristics, relevant in material science and sensor technology (Dalil et al., 2002).

Mechanism of Action

Target of Action

Tributyl(trifluoromethyl)stannane, also known as n-Bu3SnCF3, is primarily used as a reagent in organic synthesis . Its primary targets are organic molecules, particularly alkynes, where it is used to introduce a trifluoromethyl group . This functionality is often used in the development of new pharmaceuticals and agrochemicals .

Mode of Action

This compound interacts with its targets through a process known as carbostannylation . In this reaction, an alkynyl and stannyl groups are simultaneously incorporated into alkynes in a syn-manner to afford stereodefined alkenyltins . This compound has been found to proceed at room temperature, giving rise to the corresponding CF3-substituted enynes as a single stereoisomer in good yields .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of difluoromethyl-containing physiologically active compounds . The compound is used to introduce a trifluoromethyl group into organic molecules, which can then undergo various transformations . The resulting molecules can be used in the development of new pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its reactivity, stability, and the conditions under which it is used .

Result of Action

The result of this compound’s action is the formation of CF3-substituted enynes . These compounds can be further transformed into a variety of alkenes via stereospecific carbon–carbon and carbon–heteroatom bond formations with the aid of the tin functionality .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reagents . Additionally, the presence of lithium borohydride (LiBH4) in diglyme has been shown to react with n-Bu3SnCF3 to form n-Bu3SnCF2H .

Safety and Hazards

Tributyl tin compounds, including tributyl(trifluoromethyl)stannane, are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They are classified as flammable liquids and chemicals which, in contact with water, emit flammable gases .

Future Directions

The introduction of a difluoromethyl group into organic molecules is often used in the development of new pharmaceuticals and agrochemicals . Therefore, the study and use of tributyl(trifluoromethyl)stannane and similar compounds are likely to continue in the future, especially in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions such as carbostannylation . In these reactions, Tributyl(trifluoromethyl)stannane interacts with alkynes to produce CF3-substituted enynes .

Molecular Mechanism

It has been observed to participate in reduction reactions . For example, it can react with lithium borohydride in diglyme to form tributyl(difluoromethyl)stannane . This suggests that this compound may interact with other biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It has been observed that the compound can participate in reactions at room temperature, suggesting that it is relatively stable under these conditions .

properties

IUPAC Name |

tributyl(trifluoromethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CF3.Sn/c3*1-3-4-2;2-1(3)4;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCKDRUVTHQQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454060 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135039-77-9 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tributyl(trifluoromethyl)stannane facilitate the trifluoromethylation of carbonyl compounds?

A1: this compound acts as a nucleophilic trifluoromethylating reagent, effectively delivering a trifluoromethyl (CF3) group to carbonyl compounds like ketones and aldehydes. [] This reaction is valuable for introducing the CF3 group into organic molecules, which can significantly alter their chemical and biological properties.

Q2: What is a notable alternative method for synthesizing Tributyl(difluoromethyl)stannane using this compound?

A2: Tributyl(difluoromethyl)stannane (n-Bu3SnCF2H) can be synthesized through a novel reduction reaction using this compound (n-Bu3SnCF3) as the starting material. [] This method utilizes lithium borohydride (LiBH4) in diglyme as the reducing agent, offering a new pathway to access this important organotin compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.